molecular formula C12H15N3O B2657227 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2097861-87-3

2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2657227
CAS No.: 2097861-87-3
M. Wt: 217.272
InChI Key: SLJXDHGIAJVBAH-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core substituted with a cyclopentyloxy group at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazo[4,5-b]pyridine core

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without the cyclopentyloxy and methyl substitutions.

    Imidazo[4,5-c]pyridine: A structural isomer with different substitution patterns.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different nitrogen positioning.

Uniqueness

2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the cyclopentyloxy group can influence its lipophilicity and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopentyloxy-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-11-10(7-4-8-13-11)14-12(15)16-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJXDHGIAJVBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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